12H-Indeno[1,2-b]phenanthrene
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Overview
Description
12H-Indeno[1,2-b]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is composed of 21 carbon atoms and 14 hydrogen atoms, forming a complex structure with multiple aromatic rings
Preparation Methods
The synthesis of 12H-Indeno[1,2-b]phenanthrene can be achieved through various methods. One efficient approach involves the iron-catalyzed synthesis of indenophenanthrene derivatives from easily available starting materials under mild conditions . This method provides high to excellent yields and is regioselective. Industrial production methods may involve similar catalytic processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
12H-Indeno[1,2-b]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
12H-Indeno[1,2-b]phenanthrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have explored its interactions with biological molecules, potentially leading to applications in drug development.
Medicine: Research into its biological activity may uncover therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 12H-Indeno[1,2-b]phenanthrene involves its interaction with molecular targets and pathways within biological systems. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. This interaction can lead to the inhibition of enzyme activity or the induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
12H-Indeno[1,2-b]phenanthrene can be compared with other similar polycyclic aromatic hydrocarbons, such as:
These compounds share similar structures but differ in the arrangement of their aromatic rings
Properties
CAS No. |
248-83-9 |
---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-16-12-21-17(13-20(16)18)11-15-6-2-4-8-19(15)21/h1-10,12-13H,11H2 |
InChI Key |
RUHNSAFWKYGGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C4C(=C3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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